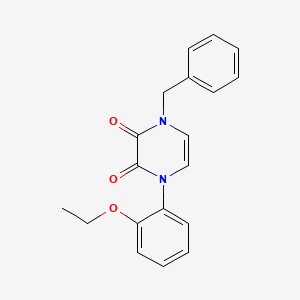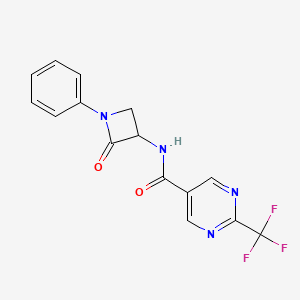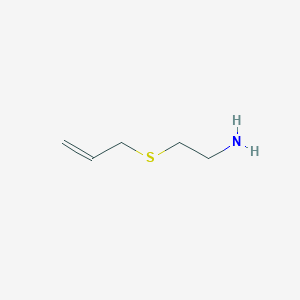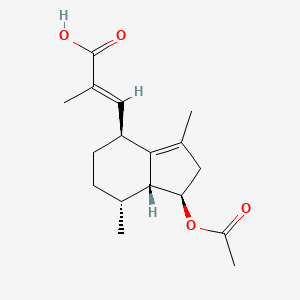![molecular formula C19H22N4O4S B2952789 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide CAS No. 941821-80-3](/img/structure/B2952789.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide, commonly known as PAP-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 belongs to a class of compounds known as sulfonamides, which are known to inhibit the activity of enzymes that play a crucial role in various biological processes.
Mecanismo De Acción
PAP-1 acts as a competitive inhibitor of PARP and tankyrase. It binds to the active site of these enzymes and prevents their activity. The inhibition of PARP and tankyrase leads to the accumulation of DNA damage and telomere dysfunction, which ultimately results in cell death.
Biochemical and Physiological Effects
PAP-1 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy and induce cell death in cancer cells. PAP-1 has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to have potent anti-cancer activity. However, PAP-1 also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on PAP-1. One area of research is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of research is the identification of biomarkers that can predict the response to PAP-1 treatment in cancer patients. Additionally, the potential therapeutic applications of PAP-1 in inflammatory diseases and other conditions should be further investigated. Finally, the mechanism of action of PAP-1 should be further elucidated to facilitate the development of more effective inhibitors.
Métodos De Síntesis
The synthesis of PAP-1 involves the reaction of 4-acetylpiperazine with 4-fluorobenzenesulfonyl chloride to form 4-(4-fluorobenzenesulfonyl)piperazine. This compound is then reacted with 3-pyridylmethylamine to form PAP-1. The synthesis of PAP-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
PAP-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in the maintenance of telomeres. Telomeres are the protective caps at the ends of chromosomes, and their maintenance is crucial for cell survival. Inhibition of tankyrase has been shown to induce telomere dysfunction and cell death in cancer cells.
Propiedades
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-8-10-23(11-9-22)28(26,27)18-6-2-5-17(12-18)19(25)21-14-16-4-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJVUHSILIHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
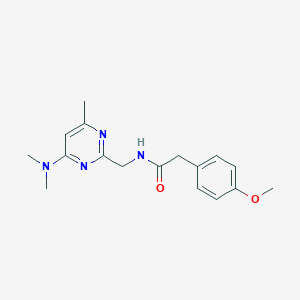
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

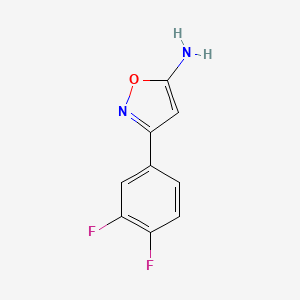
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)
